molecular formula C6H8N2O2S B098206 Ethyl 5-aminothiazole-4-carboxylate CAS No. 18903-18-9

Ethyl 5-aminothiazole-4-carboxylate

Cat. No.: B098206
CAS No.: 18903-18-9
M. Wt: 172.21 g/mol
InChI Key: AZDIMLOSMFZQLP-UHFFFAOYSA-N
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Description

Ethyl 5-aminothiazole-4-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant due to its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

Ethyl 5-aminothiazole-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of UDP-N-acetylmuramate/L-alanine ligase, an enzyme involved in bacterial cell wall synthesis . This inhibition disrupts the formation of peptidoglycan, leading to bacterial cell death. Additionally, this compound has been found to interact with various biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity.

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation . Moreover, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This compound also modulates gene expression by interacting with transcription factors and altering their binding affinity to DNA . These interactions result in changes in cellular processes, such as cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biological activity, leading to sustained effects on cellular processes such as apoptosis and cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, affecting its overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to plasma proteins, influencing its distribution and accumulation in different tissues . These factors play a crucial role in determining the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-aminothiazole-4-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the amino group at the 5-position .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminothiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Ethyl 5-aminothiazole-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 5-aminothiazole-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-aminothiazole-4-carboxylate
  • Ethyl 4-aminothiazole-5-carboxylate
  • Mthis compound

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDIMLOSMFZQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504588
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18903-18-9
Record name Ethyl 5-amino-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-1,3-thiazole-4-carboxylate
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Synthesis routes and methods I

Procedure details

Ethyl N-formyl-3-nitriloalaninate (11.22 g, 71.86 mmol) is dissolved in anhydrous benzene (220 mL). Following the addition of Lawesson's reagent (14.53 g, 35.93 mmol), the suspension is refluxed for 24 h. Most of the solvent is removed in vacuo, and the viscous red residue is absorbed on silica gel and loaded to a silica gel column (elution solvent: EtOAc:hexanes=50:50). The title compound is obtained as yellow solids. 1H NMR (400 MHz, CDCl3) 7.87 (1H, s), 7.26 (1 H, s), 6.01 (2H, broad s), 4.38 (2H, q), 1.41 (3H, t).
Name
Ethyl N-formyl-3-nitriloalaninate
Quantity
11.22 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
14.53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 2-cyano-2-formamidoacetate (480 mg, 3.07 mmol) and Lawesson's reagent (746 mg, 1.84 mmol) in toluene (5 mL) was heated up to 80° C. for overnight. The reaction was then diluted with sodium carbonate aqueous solution (20 mL) and methylene chloride (50 mL). Organic phase was washed with brine (20 mL), dried over sodium sulfate and concentrated. Purified with silica gel chromatography to give a solid material of ethyl 5-aminothiazole-4-carboxylate (120 mg). 1H NMR (400 MHz, CDCl3) δ 7.86 (s, 1H), 5.98 (s, br, 2H), 4.38 (q, 2H), 1.41 (t, 3H). MS m/z 173.2 (M+H)+.
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
746 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-aminothiazole-4-carboxylate
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Customer
Q & A

Q1: What is a key advantage of using polyphosphoric acid in the synthesis of Ethyl 5-aminothiazole-4-carboxylate?

A1: Utilizing polyphosphoric acid in the cyclization of 2-acylamino-2-thiocarbamoylacetamides offers a more efficient route to this compound. Specifically, heating ethyl 2-acylamino-2-thiocarbamoylacetates in polyphosphoric acid directly yields this compound in excellent yields. [] This method bypasses the need for a separate hydrolysis step, simplifying the synthesis process and potentially increasing overall yield.

Q2: Can you describe an alternative synthetic approach to this compound?

A2: Yes, a "Strecker approach" can be employed. [, ] While the provided abstracts lack detailed procedures, the titles suggest that this method involves the reaction of an appropriate aldehyde or ketone, an amine, and a cyanide source to construct the thiazole ring and incorporate the desired substituents.

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